molecular formula C11H17N3O B2458760 N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2305527-96-0

N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide

Cat. No. B2458760
CAS RN: 2305527-96-0
M. Wt: 207.277
InChI Key: MVMZXQLEDLVGMU-UHFFFAOYSA-N
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Description

N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide, commonly known as IPPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C12H18N2O.

Mechanism of Action

The mechanism of action of IPPPE involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that IPPPE exhibits significant antitumor activity in various cancer cell lines, including breast, liver, and lung cancer. Additionally, IPPPE has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using IPPPE in lab experiments is its ability to inhibit tubulin polymerization, which is essential for cell division. This makes IPPPE a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. However, one of the limitations of using IPPPE is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving IPPPE. One area of research is the development of new anticancer drugs based on IPPPE's mechanism of action. Additionally, IPPPE's ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new cancer treatments. Finally, further research is needed to explore the potential applications of IPPPE in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, IPPPE is a promising compound with potential applications in various scientific fields. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. While there are limitations to its use in lab experiments, further research is needed to explore its potential applications in other fields.

Synthesis Methods

The synthesis of IPPPE can be achieved through a multistep process involving the reaction of 1-(1-propan-2-ylpyrazol-3-yl)ethanone with propargyl bromide in the presence of a base, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride.

Scientific Research Applications

IPPPE has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is the development of new drugs. Studies have shown that IPPPE exhibits significant antitumor activity, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[1-(1-propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-5-11(15)12-9(4)10-6-7-14(13-10)8(2)3/h5-9H,1H2,2-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZXQLEDLVGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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